![molecular formula C20H18ClFN4O2 B2370870 5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1396684-08-4](/img/structure/B2370870.png)
5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
The compound “5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups and rings . These groups will have different electronic and steric properties, which will affect the overall shape and reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Cancer Therapy Applications
RET Kinase Inhibitors for Cancer Therapy : A study by Han et al. (2016) discovered 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors, which are significant for cancer therapy. These compounds, including structures similar to the queried compound, showed promising results in inhibiting RET kinase activity, which is crucial in cancer proliferation (Han et al., 2016).
Anticancer Evaluation of Benzamide Derivatives : Ravinaik et al. (2021) synthesized a series of benzamides, which were evaluated for their anticancer activity against various cancer cell lines. The study indicates that these compounds, related to the queried chemical, have potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antibacterial Applications
Synthesis and Antimicrobial Screening : Nayak et al. (2016) synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antitubercular activities. These compounds, related to the queried chemical, showed significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Synthesis and Antibacterial Activity of Oxadiazoles : Rai et al. (2009) researched novel oxadiazoles, including structures similar to the queried compound, for their antibacterial activity. The study highlights the potential of these compounds in combating bacterial infections (Rai et al., 2009).
Additional Applications
Herbicidal Activity : Tajik and Dadras (2011) synthesized novel compounds with a 1,3,4-oxadiazole ring, showing moderate to high herbicidal activity against certain weeds. This research extends the potential applications of similar compounds in agriculture (Tajik & Dadras, 2011).
Antitumor Activities of Imidazole Acyl Urea Derivatives : Zhu (2015) synthesized novel imidazole acyl urea derivatives as Raf kinase inhibitors, demonstrating significant antitumor activities. This indicates the broader applicability of similar compounds in cancer treatment (Zhu, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-2-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-14-6-7-17(22)16(10-14)19(27)23-15-8-9-26(11-15)12-18-24-20(28-25-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCKQQUQKJMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=CC(=C2)Cl)F)CC3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-fluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide |
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